Cas no 898443-35-1 (9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- F2565-0355
- 9-(1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 898443-35-1
- AB00679777-01
- 9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- CCG-187177
- AKOS002006690
-
- インチ: 1S/C21H17N5O4/c1-2-11-3-5-12(6-4-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-7-8-14-15(9-13)30-10-29-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28)
- InChIKey: RGXGOFIEGZPZBS-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC=C(C=C12)N1C(NC2C(C(N)=O)=NC(C3C=CC(CC)=CC=3)=NC1=2)=O
計算された属性
- せいみつぶんしりょう: 403.12805404g/mol
- どういたいしつりょう: 403.12805404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 120Ų
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2565-0355-30mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-3mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-75mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-100mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-10μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-10mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-20μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-4mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-1mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2565-0355-40mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898443-35-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideに関する追加情報
Introduction to 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898443-35-1)
9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898443-35-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its systematic name, is a derivative of purine and benzodioxole, two important structural motifs in bioactive molecules. The compound's unique structure and potential biological activities make it a subject of ongoing research and development.
The benzodioxole moiety in the compound is known for its ability to modulate various biological processes, including receptor binding and enzyme inhibition. This functional group is commonly found in natural products and synthetic compounds with diverse pharmacological activities, such as anti-inflammatory, antiviral, and anticancer properties. The presence of the benzodioxole ring in 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suggests that it may exhibit similar biological activities.
The purine scaffold is another key structural element of this compound. Purines are fundamental components of nucleic acids and are involved in numerous cellular processes, including energy transfer and signal transduction. Derivatives of purine have been extensively studied for their therapeutic potential in various diseases, particularly those involving the central nervous system (CNS) and cardiovascular system. The combination of the purine scaffold with the benzodioxole moiety in this compound creates a unique molecular architecture that may offer novel therapeutic opportunities.
Recent studies have focused on the pharmacological properties of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One notable area of research is its potential as an adenosine receptor antagonist. Adenosine receptors play crucial roles in regulating physiological processes such as sleep, pain perception, and inflammation. Compounds that can selectively modulate these receptors have the potential to be developed into new therapeutic agents for conditions like insomnia, chronic pain, and inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide for different adenosine receptor subtypes. The results showed that the compound exhibited high affinity for the A1 adenosine receptor subtype while displaying lower affinity for other subtypes. This selective binding profile suggests that the compound could be a promising lead for developing more specific adenosine receptor antagonists.
Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Compounds that can interfere with these pathways have shown promise in treating inflammatory diseases such as arthritis and asthma. Preliminary studies have indicated that 9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may inhibit key inflammatory mediators such as cytokines and chemokines.
In a study conducted by a team at the University of California, researchers evaluated the anti-inflammatory effects of 9-(2H-1,3-benzodioxol-5-y l)-2-(4ethylphenyl)-8oxo8 ,9dihydro7 Hpurine6carboxamide in an animal model of inflammatory bowel disease (IBD). The results demonstrated that the compound significantly reduced inflammation markers and improved disease symptoms compared to control groups. These findings suggest that 9-(2H1 ,3benzodioxol5 yl)2(4ethylphenyl)8 oxo8 ,9dihydro7 Hpurine6carboxamide could be a valuable candidate for further development as an anti-inflammatory drug.
The synthesis of 9-(2H1 ,3benzodioxol5 yl)2(4ethylphenyl)8 oxo8 ,9dihydro7 Hpurine6carboxamide has been reported in several scientific publications. The most common synthetic route involves multistep reactions starting from readily available starting materials such as benzene derivatives and purine precursors. Key steps include functional group transformations, ring closures, and coupling reactions to form the final product. The synthetic methodology has been optimized to improve yield and purity, making it feasible for large-scale production.
Despite its promising potential, further research is needed to fully understand the pharmacokinetic properties and safety profile of 9-(2H1 ,3benzodioxol5 yl)2(4ethylphenyl)8 oxo8 ,9dihydro7 Hpurine6carboxamide. Preclinical studies are currently underway to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies will provide crucial data to support its advancement into clinical trials.
In conclusion, 9-(2H1 ,3benzodioxol5 yl)2(4ethylphenyl)8 oxo8 ,9dihydro7 Hpurine6carboxamide (CAS No. 898443351) is a multifaceted compound with significant potential in medicinal chemistry and pharmacology. Its unique structure combining benzodioxole and purine moieties offers promising avenues for developing new therapeutic agents targeting adenosine receptors and inflammatory pathways. Ongoing research will continue to uncover new insights into its biological activities and clinical applications.
898443-35-1 (9-(2H-1,3-benzodioxol-5-yl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide) 関連製品
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)
- 1214356-75-8(2-Fluoro-5-(3-fluorophenyl)-3-iodopyridine)
- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)
- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)
- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)
- 2228571-08-0(1,7-diazabicyclo4.3.1decane dihydrochloride)
- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)
- 303052-45-1(Neuropeptide Y(29-64))




